molecular formula C9H8BrIO2 B575176 Ethyl 3-bromo-5-iodobenzoate CAS No. 186772-44-1

Ethyl 3-bromo-5-iodobenzoate

Cat. No.: B575176
CAS No.: 186772-44-1
M. Wt: 354.969
InChI Key: NNVNNDSFPUBHBM-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-iodobenzoate is an organic compound with the molecular formula C9H8BrIO2 It is a halogenated benzoate ester, characterized by the presence of both bromine and iodine atoms on the benzene ring

Scientific Research Applications

Safety and Hazards

Ethyl 3-bromo-5-iodobenzoate is classified under the GHS07 hazard class . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromo-5-iodobenzoate typically involves the esterification of 3-bromo-5-iodobenzoic acid. One common method is as follows:

    Starting Material: 3-bromo-5-iodobenzoic acid.

    Reagents: Concentrated sulfuric acid and methanol.

    Procedure: The 3-bromo-5-iodobenzoic acid is dissolved in methanol, and concentrated sulfuric acid is added as a catalyst.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not widely documented, the general approach would involve similar esterification reactions, optimized for yield and efficiency. Industrial processes may also incorporate continuous flow reactors and automated systems to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-5-iodobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Cross-Coupling: Palladium catalysts and bases like triethylamine are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted benzoates.

    Coupling Products: Complex aromatic compounds with extended conjugation or functional groups.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the simultaneous presence of both bromine and iodine atoms, which imparts distinctive reactivity patterns and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 3-bromo-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVNNDSFPUBHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696026
Record name Ethyl 3-bromo-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186772-44-1
Record name Ethyl 3-bromo-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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